molecular formula C11H11BrN2O2 B13327838 Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate

Cat. No.: B13327838
M. Wt: 283.12 g/mol
InChI Key: GPLCKJPDHVXFFN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry Indole derivatives are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole derivatives followed by esterification and amination reactions. One common method includes the bromination of 1H-indole-3-acetic acid, followed by esterification with methanol to form Methyl 2-(7-bromo-1H-indol-3-yl)acetate. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(1H-indol-3-yl)acetate: Lacks the bromo substituent, which may affect its biological activity.

    Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with the bromo group at a different position, potentially altering its reactivity and interactions.

    Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate: Another positional isomer with different properties.

Uniqueness

The presence of the bromo group at the 7-position in Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate makes it unique compared to other indole derivatives. This specific substitution pattern can influence its chemical reactivity and biological interactions, making it a valuable compound for research and development .

Biological Activity

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological mechanisms, and its effects on various cell lines, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the amino and acetate groups. The general synthetic pathway can be summarized as follows:

  • Starting Material : Indole is brominated at the 7th position using brominating agents.
  • Formation of Acetate : The resulting bromo-indole is then reacted with methyl acetate in the presence of a base to form this compound.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines. For instance, derivatives like methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate have shown significant antiproliferative activity against HeLa and MCF-7 cells, with IC50 values ranging from 0.34 to 0.86 μM .
  • Mechanism of Action : The compound may induce apoptosis and arrest the cell cycle in the G2/M phase, similar to known tubulin polymerization inhibitors like colchicine . This mechanism suggests that it could disrupt microtubule dynamics, leading to cell death in cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound may also possess antimicrobial effects. Research indicates that indole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, compounds structurally related to this compound have shown minimum inhibitory concentration (MIC) values below 0.01 mg/mL against various pathogens .

Comparative Biological Activity

A comparative analysis of similar compounds highlights the unique features and potential applications of this compound:

Compound NameStructural FeatureNotable Activity
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetateBromine at the 5th positionAntimicrobial properties
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetateBromine at the 6th positionAntiviral and anticancer activity
This compound Bromine at the 7th positionPotential anticancer and antimicrobial activity

Case Studies

Several studies have investigated the biological activities of bromo-substituted indole derivatives:

  • Antiproliferative Studies : A study evaluated a series of indole derivatives for their antiproliferative effects against various cancer cell lines. The results demonstrated that certain compounds induced significant apoptosis and cell cycle arrest .
  • Antimicrobial Evaluations : Another investigation assessed the antimicrobial properties of related indole compounds against a range of bacterial strains. The findings indicated strong inhibitory effects against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate, and how do reaction conditions influence yield?

Basic
The synthesis typically involves a nucleophilic substitution reaction between 7-bromoindole and glycine methyl ester derivatives. Key steps include:

  • Starting materials : 7-bromoindole and glycine methyl ester hydrochloride.
  • Base selection : Sodium hydride or potassium carbonate facilitates deprotonation and nucleophilic attack .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
  • Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation.

Advanced
For large-scale synthesis, continuous flow reactors improve reproducibility and reduce side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of indole to glycine ester) and inert atmosphere to prevent oxidation .

Q. How does the bromine substituent at the 7-position of the indole ring influence biological activity compared to other halogenated analogs?

Basic
The 7-bromo group enhances steric bulk and lipophilicity, potentially increasing membrane permeability and target binding affinity. Comparative studies with 5-chloro and 6-bromo analogs show:

  • Antimicrobial activity : 7-bromo derivatives exhibit broader-spectrum activity due to improved hydrophobic interactions with bacterial enzymes .
  • Anticancer potential : Bromine’s electronegativity may stabilize interactions with DNA topoisomerase or kinase targets .

Advanced
Substituent position and halogen type significantly alter pharmacokinetics. For example:

CompoundHalogen/PositionBioactivity
5-ChloroCl at position 5Anti-inflammatory
6-BromoBr at position 6Enhanced antimicrobial
7-Bromo (Target)Br at position 7Balanced cytotoxicity and selectivity
Computational docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like serotonin transporters, where bromine’s van der Waals interactions improve binding scores .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Basic

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of bromine substitution and ester/amine functional groups.
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 298.0) .

Advanced

  • X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
  • Dynamic light scattering (DLS) : Evaluates aggregation in aqueous buffers, which impacts bioavailability .

Q. How can researchers resolve contradictions in reported biological data for halogenated indole derivatives?

Basic
Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

  • Standardizing protocols (e.g., MTT assay for cytotoxicity).
  • Replicating studies across multiple labs .

Advanced

  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends. For example, 7-bromo derivatives show consistent IC50_{50} values <10 µM in leukemia models but variability in solid tumors .
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., apoptosis vs. necrosis) .

Q. What computational tools are recommended for predicting the compound’s reactivity and metabolic stability?

Basic

  • ADMET prediction : SwissADME estimates LogP (~2.5) and CYP450 metabolism .
  • DFT calculations : Gaussian09 optimizes geometries and calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites .

Advanced

  • Molecular dynamics (MD) simulations : GROMACS models binding to biological targets (e.g., COX-2) under physiological conditions .
  • Machine learning : Train models on ChEMBL datasets to predict toxicity profiles and synthetic accessibility .

Q. How does the methyl ester group influence the compound’s stability and prodrug potential?

Basic
The methyl ester enhances solubility in organic solvents and acts as a prodrug moiety. Hydrolysis in vivo (via esterases) releases the active carboxylic acid form. Stability tests in PBS (pH 7.4) show a half-life of ~8 hours .

Advanced

  • Enzymatic kinetics : Michaelis-Menten parameters (KmK_m, VmaxV_{max}) for esterase-mediated hydrolysis can be determined using LC-MS/MS .
  • Co-crystallization : Structural studies with human carboxylesterase 1 (hCE1) reveal binding interactions critical for prodrug activation .

Q. What strategies are effective for modifying the 7-bromo substituent to improve target selectivity?

Advanced

  • Cross-coupling reactions : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3_3)4_4) .
  • Click chemistry : Azide-alkyne cycloaddition introduces triazole moieties for fluorescence tagging or bioconjugation .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11BrN2O2/c1-16-11(15)9(13)7-5-14-10-6(7)3-2-4-8(10)12/h2-5,9,14H,13H2,1H3

InChI Key

GPLCKJPDHVXFFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C=CC=C2Br)N

Origin of Product

United States

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